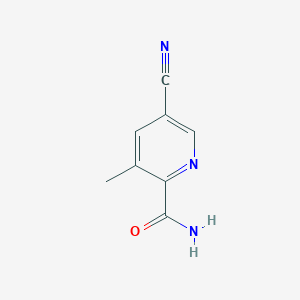

5-Cyano-3-methylpicolinamide

CAS No.: 1356037-34-7

Cat. No.: VC8175801

Molecular Formula: C8H7N3O

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1356037-34-7 |

|---|---|

| Molecular Formula | C8H7N3O |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | 5-cyano-3-methylpyridine-2-carboxamide |

| Standard InChI | InChI=1S/C8H7N3O/c1-5-2-6(3-9)4-11-7(5)8(10)12/h2,4H,1H3,(H2,10,12) |

| Standard InChI Key | OSCAXCDVRDNCEG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CN=C1C(=O)N)C#N |

| Canonical SMILES | CC1=CC(=CN=C1C(=O)N)C#N |

Introduction

Structural and Physicochemical Characteristics

Core Framework and Substituent Effects

5-Cyano-3-methylpicolinamide belongs to the picolinamide family, featuring a pyridine ring with a cyano group (-CN) at position 5 and a methyl-substituted carboxamide (-CONH2) at position 3. The electron-withdrawing cyano group significantly influences the molecule’s electronic distribution, increasing its polarity compared to non-cyano analogues like 3-methylpicolinamide (CAS 937648-82-3) . The methyl group at position 3 introduces steric hindrance, potentially affecting binding interactions in biological systems.

Table 1: Comparative Properties of Related Pyridine Derivatives

The cyano group in 5-cyano-3-methylpicolinamide is expected to lower its LogP compared to 3-methylpicolinamide, enhancing aqueous solubility. This aligns with trends observed in 5-cyano-3-methylpyridine-2-carboxylic acid, which exhibits improved solubility due to polar functional groups .

Synthetic Pathways and Optimization

Precursor Synthesis: 5-Cyano-3-methylpyridine-2-carboxylic Acid

A critical intermediate for 5-cyano-3-methylpicolinamide is 5-cyano-3-methylpyridine-2-carboxylic acid (CAS 1262860-49-0), synthesized via tert-butyl ester hydrolysis. In a reported procedure , tert-butyl 5-cyano-3-methylpicolinate undergoes trifluoroacetic acid (TFA)-mediated deprotection in dichloromethane (DCM), yielding the carboxylic acid in 94% efficiency. This step highlights the robustness of TFA in cleaving tert-butyl esters without compromising the cyano group.

Reaction Scheme

Amidation Strategies

Conversion of the carboxylic acid to the amide requires activation of the carbonyl group. While direct methods (e.g., using thionyl chloride or carbodiimides) are standard, the steric environment near the 2-position may necessitate optimized conditions. For example, 3-methylpicolinamide derivatives are synthesized via coupling reactions involving acyl chlorides and ammonium sources . Applying similar strategies to 5-cyano-3-methylpyridine-2-carboxylic acid would involve:

-

Chlorination: Treatment with thionyl chloride (SOCl₂) to form the acyl chloride.

-

Ammonolysis: Reaction with aqueous ammonia or methylamine to yield the primary or secondary amide.

Metabolic and Pharmacokinetic Considerations

Phase I and II Metabolism in Analogues

Pyridine derivatives often face metabolic challenges, as seen in pyrazolo[1,5-a]pyrimidines like SGC-CK2-1 . These compounds undergo rapid phase I oxidation by cytochrome P450 enzymes and phase II glutathione (GSH) conjugation, mediated by glutathione S-transferase (GST). For instance, 2h (a morpholine-substituted analogue) showed 40-fold increased exposure in mice when co-dosed with ethacrynic acid (GST inhibitor) and 1-aminobenzotriazole (P450 inhibitor) . This suggests that 5-cyano-3-methylpicolinamide, if similarly metabolized, may benefit from enzymatic inhibition to enhance bioavailability.

Species-Specific Metabolic Stability

Mouse hepatocytes exhibit higher GST activity than human hepatocytes, leading to faster clearance of electron-rich aromatics . If 5-cyano-3-methylpicolinamide contains reactive sites for GSH conjugation, preclinical studies in murine models would require codosing protocols to mitigate rapid elimination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume